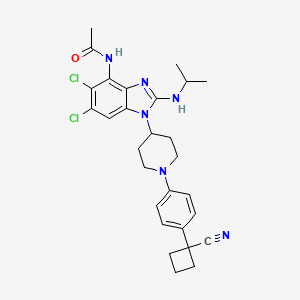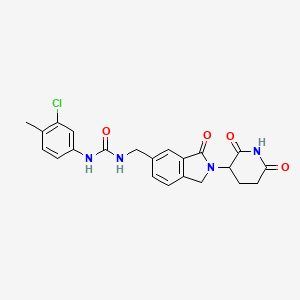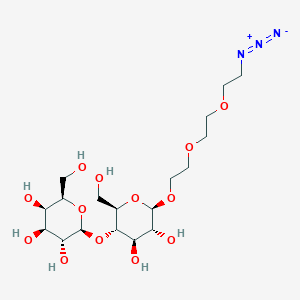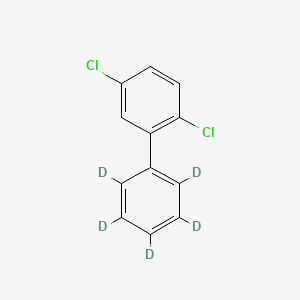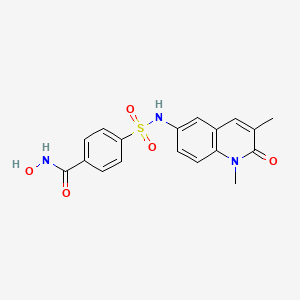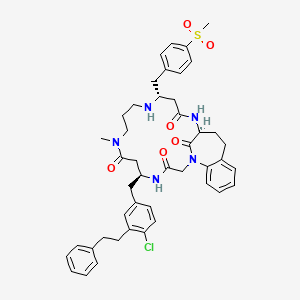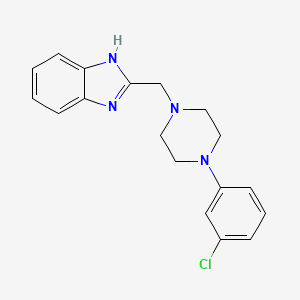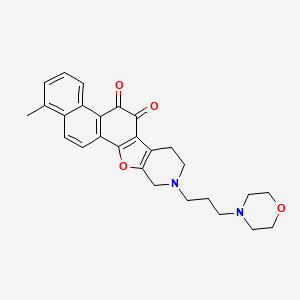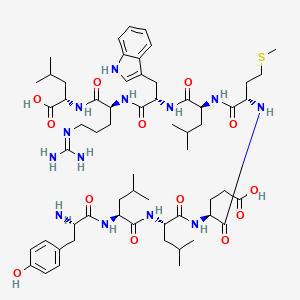
PROTAC ER|A Degrader-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC ER|A Degrader-4 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the estrogen receptor (ER). This compound is part of a novel class of small molecules that induce selective degradation of target proteins by harnessing the ubiquitin-proteasome system. This compound has shown significant potential in preclinical studies for its ability to degrade estrogen receptors effectively, making it a promising candidate for the treatment of estrogen receptor-positive cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC ER|A Degrader-4 involves the conjugation of a ligand that binds to the estrogen receptor with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Ligand Synthesis: The estrogen receptor ligand and the E3 ligase ligand are synthesized separately using standard organic synthesis techniques.
Linker Attachment: A bifunctional linker is attached to one of the ligands through a series of coupling reactions.
Final Conjugation: The second ligand is then attached to the linker, forming the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions for large-scale synthesis, ensuring high purity and yield of the final product, and implementing stringent quality control measures to meet regulatory standards .
Types of Reactions:
Oxidation: this compound may undergo oxidation reactions, particularly at the linker or ligand moieties, under oxidative conditions.
Reduction: Reduction reactions can occur, especially if the compound contains reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may take place, particularly at reactive sites on the ligands or linker.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products of these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
PROTAC ER|A Degrader-4 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of estrogen receptors in cellular processes and disease mechanisms.
Medicine: Potential therapeutic agent for treating estrogen receptor-positive cancers, such as breast cancer.
Industry: Could be used in the development of new drugs targeting estrogen receptors and other proteins involved in disease pathways .
Mecanismo De Acción
PROTAC ER|A Degrader-4 functions by recruiting an E3 ubiquitin ligase to the estrogen receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism involves the formation of a ternary complex between the PROTAC, the estrogen receptor, and the E3 ligase. The degradation of the estrogen receptor results in the inhibition of estrogen receptor-mediated signaling pathways, which is crucial for the growth and survival of estrogen receptor-positive cancer cells .
Comparación Con Compuestos Similares
ARV-471: Another estrogen receptor degrader that has shown promising results in clinical trials.
ERD-3111 and UM-ERD-4001: Potent estrogen receptor degraders with sub-nanomolar degradation concentrations.
Uniqueness: PROTAC ER|A Degrader-4 is unique in its design and efficacy. It has been optimized for high potency and selectivity towards the estrogen receptor, with improved pharmacokinetic properties compared to other similar compounds. Its ability to degrade both wild-type and mutated forms of the estrogen receptor makes it a versatile and powerful tool in cancer therapy .
Propiedades
Fórmula molecular |
C55H62F3N5O10S2 |
|---|---|
Peso molecular |
1074.2 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[6-[4-[[(1R,4R)-5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]sulfonyl-(2,2,2-trifluoroethyl)amino]phenoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H62F3N5O10S2/c1-32(34-10-12-37(13-11-34)50-33(2)59-31-74-50)60-52(68)43-27-41(66)29-62(43)53(69)51(54(3,4)5)61-46(67)9-7-6-8-26-72-42-24-18-38(19-25-42)63(30-55(56,57)58)75(70,71)45-28-44-47(35-14-20-39(64)21-15-35)48(49(45)73-44)36-16-22-40(65)23-17-36/h10-25,31-32,41,43-45,49,51,64-66H,6-9,26-30H2,1-5H3,(H,60,68)(H,61,67)/t32-,41+,43-,44+,45?,49-,51+/m0/s1 |
Clave InChI |
BVQHGFDIIGLBQA-OOEPXCPESA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOC4=CC=C(C=C4)N(CC(F)(F)F)S(=O)(=O)C5C[C@@H]6C(=C([C@H]5O6)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOC4=CC=C(C=C4)N(CC(F)(F)F)S(=O)(=O)C5CC6C(=C(C5O6)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



